5-Methylbenzene-1,3-dicarbonyl dichloride
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylbenzene-1,3-dicarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c1-5-2-6(8(10)12)4-7(3-5)9(11)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXOYXCYBUMJPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578048 | |
| Record name | 5-Methylbenzene-1,3-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13438-29-4 | |
| Record name | 5-Methylbenzene-1,3-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 5 Methylbenzene 1,3 Dicarbonyl Dichloride
Precursor-Based Synthesis Routes
The most prevalent synthetic pathways to 5-Methylbenzene-1,3-dicarbonyl dichloride begin with a suitable precursor molecule. These routes are broadly categorized by the primary chemical transformation involved: the conversion of carboxylic acid groups or the halogenation of aromatic methyl groups followed by conversion.
The direct conversion of 5-methylisophthalic acid (also known as 5-methyl-1,3-benzenedicarboxylic acid) is the most common and straightforward method for synthesizing this compound. molbase.comnih.gov This transformation involves replacing the hydroxyl (-OH) groups of the two carboxylic acid moieties with chlorine atoms (-Cl). Several chlorinating agents are employed for this purpose, each with distinct advantages and disadvantages regarding reactivity, byproducts, and reaction conditions. chemguide.co.uk
Common laboratory and industrial reagents for this conversion include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), phosphorus trichloride (B1173362) (PCl₃), and oxalyl chloride ((COCl)₂). chemguide.co.ukwikipedia.orgkhanacademy.org
Thionyl Chloride (SOCl₂): This is a widely used reagent due to its efficiency and the nature of its byproducts. The reaction between 5-methylisophthalic acid and thionyl chloride produces this compound along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. chemguide.co.uk The gaseous nature of the byproducts simplifies the purification of the final product, as they can be easily removed from the reaction mixture. chemguide.co.uk The reaction is often catalyzed by N,N-dimethylformamide (DMF). pjoes.com
Phosphorus Chlorides (PCl₅ and PCl₃): Phosphorus pentachloride reacts with carboxylic acids to yield the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride. chemguide.co.uk Phosphorus trichloride also yields the desired acyl chloride but produces phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk A key difference from using thionyl chloride is that the phosphorus-containing byproducts are liquids and must be separated from the product, typically by fractional distillation, which can complicate the purification process. chemguide.co.uk
Oxalyl Chloride ((COCl)₂): Known as a milder and more selective reagent than thionyl chloride, oxalyl chloride reacts with carboxylic acids to form the acyl chloride, carbon dioxide, carbon monoxide, and hydrogen chloride. wikipedia.org While it is effective, its higher cost often limits its use to smaller-scale syntheses where sensitive functional groups are present. wikipedia.org This reaction is also commonly catalyzed by DMF. wikipedia.org
Phosgene (B1210022) (COCl₂): In industrial settings, phosgene is a significant reagent for converting carboxylic acids to acid chlorides. google.com The reaction requires a catalyst, such as an N,N-disubstituted formamide, to proceed at a practical rate. google.comacs.org
A comparative overview of these common chlorinating agents is presented in the table below.
| Reagent | Formula | Byproducts | Physical State of Byproducts | Key Features |
| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gas | Efficient; easy purification |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Liquid, Gas | Highly reactive |
| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Liquid | Less reactive than PCl₅ |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Gas | Mild, selective, but expensive |
| Phosgene | COCl₂ | CO₂, HCl | Gas | Used industrially; requires catalyst |
An alternative strategy for synthesizing aromatic diacyl chlorides involves the halogenation of the methyl side chains of a suitable aromatic precursor, followed by conversion to the acyl chloride. For the synthesis of isophthaloyl and terephthaloyl chlorides, a promising route for large-scale production involves using xylenes (B1142099) as the starting material. researchgate.net This process proceeds through the formation of a bis(trichloromethyl)benzene intermediate, which is then subjected to catalytic solvolysis to yield the diacyl chloride. researchgate.net
Applying this logic to this compound, the synthesis would commence with 1,3,5-trimethylbenzene (mesitylene). The theoretical steps would be:
Selective Halogenation: Two of the three methyl groups of mesitylene (B46885) would be exhaustively chlorinated, typically using chlorine gas under UV irradiation, to form 1,3-bis(trichloromethyl)-5-methylbenzene.
Conversion to Diacyl Chloride: The resulting intermediate would then be reacted with the precursor acid, 5-methylisophthalic acid, or undergo partial hydrolysis to yield this compound. wikipedia.org This step often requires a catalyst.
This method avoids the direct handling of the dicarboxylic acid in the chlorination step but involves multi-step synthesis and the use of hazardous reagents and conditions.
Catalytic Approaches in this compound Synthesis
To increase the reaction rate and efficiency of the conversion of 5-methylisophthalic acid to its diacyl chloride, catalysts are frequently employed. The choice of catalyst often depends on the chlorinating agent used.
N,N-disubstituted formamides, particularly N,N-dimethylformamide (DMF), are the most common catalysts for these reactions. google.com
With Thionyl Chloride and Oxalyl Chloride: DMF acts as a catalyst in reactions involving both thionyl chloride and oxalyl chloride. wikipedia.orgpjoes.com In the case of oxalyl chloride, DMF reacts to form the Vilsmeier reagent, an iminium salt intermediate. This intermediate is highly reactive and efficiently transfers the acyl group from the carboxylic acid, leading to the formation of the acyl chloride and regenerating the DMF catalyst. wikipedia.org A similar catalytic cycle is proposed for thionyl chloride.
With Phosgene: The reaction of carboxylic acids with phosgene is almost always catalyzed. google.com N,N-disubstituted formamides or their hydrochlorides are suitable catalyst precursors. google.com Other substances like pyridine (B92270) and urea (B33335) have also been identified as potential catalysts. google.com
Process Optimization for Enhanced Yield and Purity
Optimizing the synthesis of this compound is critical for industrial applications to maximize product yield and ensure high purity. Key parameters that are manipulated include reagent stoichiometry, reaction temperature, solvent selection, and purification methods.
Reagent Stoichiometry: Using a slight excess of the chlorinating agent is a common practice to ensure the complete conversion of both carboxylic acid groups of 5-methylisophthalic acid.
Temperature Control: The reaction temperature is carefully controlled to balance the reaction rate with the minimization of side reactions, such as charring or unwanted chlorination on the aromatic ring. Reactions are often started at low temperatures, followed by gradual warming or refluxing to drive the reaction to completion. organic-chemistry.org
Solvent Choice: The synthesis is typically carried out in an inert solvent, such as toluene (B28343) or dichloromethane (B109758), that does not react with the chlorinating agents. google.comorgsyn.org The choice of solvent can also facilitate purification; for instance, a solvent with a significantly different boiling point from the product allows for easy separation by distillation.
Purification: Fractional distillation under reduced pressure is the primary method for purifying the final product, separating it from any excess reagents, catalysts, and non-volatile byproducts. chemguide.co.uk Furthermore, process modifications, such as the introduction of hydrogen chloride gas during or after the reaction with thionyl chloride or phosgene, have been shown to produce carbonyl chlorides with lower color numbers, indicating higher purity. google.com
Sustainable and Green Chemistry Considerations in Synthesis
Modern chemical synthesis places increasing emphasis on sustainable and "green" practices designed to minimize environmental impact. The synthesis of this compound presents several opportunities for applying green chemistry principles.
Atom Economy and Waste Reduction: The traditional synthesis routes often use stoichiometric amounts of chlorinating agents like SOCl₂ or PCl₅, which can lead to significant waste. The byproducts HCl and SO₂ are corrosive gases that require scrubbing. Catalytic methods are inherently greener as they reduce the need for excess reagents and can lead to cleaner reactions with less waste.
Safer Reagents: Reagents like phosgene are extremely toxic, and thionyl chloride is highly corrosive and moisture-sensitive. Research into alternative, less hazardous chlorinating agents is an area of interest. For example, cyanuric chloride has been explored as a halogenating reagent in some contexts. researchgate.net
Solvent Replacement: Many syntheses of acyl chlorides utilize chlorinated solvents like dichloromethane or chloroform, which are environmentally persistent and pose health risks. A key goal of green chemistry is to replace these with more benign alternatives. Recent studies have explored the use of bio-based solvents, such as Cyrene™, as a substitute for traditional dipolar aprotic solvents like DMF and dichloromethane in reactions involving acid chlorides. rsc.org
Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures reduces energy consumption. Catalytic approaches often enable milder reaction conditions, contributing to a more energy-efficient process.
Aqueous Media: While challenging due to the high reactivity of acid chlorides with water, research into conducting acylation reactions in aqueous media is ongoing. tandfonline.com The slow hydrolysis rate of some acid chlorides in water can sometimes be exploited, potentially eliminating the need for volatile organic solvents. tandfonline.com
By focusing on these areas, the synthesis of this compound can be made more efficient, safer, and environmentally friendly. symbchem.com
Reactivity and Reaction Mechanisms of 5 Methylbenzene 1,3 Dicarbonyl Dichloride
Nucleophilic Acyl Substitution Reactions
5-Methylbenzene-1,3-dicarbonyl dichloride, also known as 5-methylisophthaloyl dichloride, is an aromatic acyl chloride containing two highly reactive carbonyl chloride groups. The reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbons, which are susceptible to attack by a wide range of nucleophiles. The presence of two acyl chloride functionalities on the same benzene (B151609) ring allows for the formation of various derivatives, including esters, amides, and polymers. The general mechanism for these transformations is nucleophilic acyl substitution, which typically proceeds through a two-step addition-elimination pathway.
Reactions with Alcohol-Containing Species
This compound readily reacts with alcohol-containing species, such as simple alcohols and phenols, to form the corresponding diesters. This reaction, a form of acylation, is a classic example of nucleophilic acyl substitution. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) gas that is liberated during the reaction. The removal of HCl drives the reaction to completion.
The mechanism involves the lone pair of electrons on the oxygen atom of the alcohol attacking one of the carbonyl carbons of the diacid chloride. This is followed by the collapse of the tetrahedral intermediate and the elimination of a chloride ion. The process is then repeated at the second acyl chloride group to yield the diester. The rate of this reaction is influenced by the steric hindrance around the hydroxyl group of the alcohol and the electronic properties of both reactants. For instance, phenols, being less nucleophilic than aliphatic alcohols, may require more forcing conditions or the conversion to the more reactive phenoxide ion for efficient reaction.
The reaction with bifunctional alcohols, or diols, can lead to the formation of polyesters through step-growth polymerization, a topic that will be explored in more detail in a subsequent section.
Reactions with Amine-Containing Species
Similar to its reactions with alcohols, this compound reacts vigorously with primary and secondary amines to form diamides. This amidation reaction is also a nucleophilic acyl substitution. The nitrogen atom of the amine, with its lone pair of electrons, acts as the nucleophile. The reaction is generally faster than the corresponding reaction with alcohols because amines are typically more nucleophilic.
The reaction mechanism is analogous to that of ester formation. The amine attacks the carbonyl carbon, forming a tetrahedral intermediate which then eliminates a chloride ion to form the amide bond. As with the reaction with alcohols, a base is often used to scavenge the HCl produced. In many cases, an excess of the amine reactant can itself serve as the base.
The reaction of this compound with diamines is of significant industrial and academic importance as it forms the basis for the synthesis of aromatic polyamides. The properties of the resulting polymers are highly dependent on the structure of the diamine used.
Formation of Esters and Amides
The formation of esters and amides from this compound is a direct application of the nucleophilic acyl substitution reactions discussed above. The synthesis of small molecule diesters and diamides is often performed for the development of new materials, pharmaceuticals, and other specialty chemicals.
Table 1: Examples of Ester and Amide Formation from this compound
| Nucleophile | Product Type | General Reaction Conditions |
| Methanol | Dimethyl 5-methylbenzene-1,3-dicarboxylate | Room temperature, in the presence of a base (e.g., pyridine) |
| Phenol (B47542) | Diphenyl 5-methylbenzene-1,3-dicarboxylate | Elevated temperature or conversion of phenol to phenoxide |
| Aniline (B41778) | N1,N3-diphenyl-5-methylbenzene-1,3-dicarboxamide | Room temperature, often with excess aniline as a base |
| Hexamethylenediamine | Polyamide | Interfacial or solution polymerization |
Polymerization Mechanisms Involving this compound
The difunctional nature of this compound makes it an excellent monomer for the synthesis of polymers, particularly polyesters and polyamides, through step-growth polymerization.
Step-Growth Polymerization Pathways
Step-growth polymerization involving this compound proceeds by the sequential reaction of its two acyl chloride groups with a difunctional co-monomer, such as a diol or a diamine. The polymer chain grows in a stepwise manner, where monomers react to form dimers, which then react to form trimers, and so on, until high molecular weight polymers are achieved.
The synthesis of aromatic polyesters from this compound and a bisphenol, for example, involves repeated esterification reactions. Similarly, the synthesis of aromatic polyamides (aramids) occurs through repeated amidation reactions with a diamine. These polymerizations can be carried out using various techniques, including solution polymerization and interfacial polymerization. In solution polymerization, both monomers are dissolved in a common solvent. For interfacial polymerization, the diacid chloride is dissolved in an organic solvent that is immiscible with water, while the diamine or diol is dissolved in an aqueous phase, often with a base. The polymerization then occurs at the interface between the two liquid phases.
Interfacial Polymerization Kinetics and Thermodynamics
Interfacial polymerization is a particularly effective method for the synthesis of high molecular weight polymers from highly reactive monomers like this compound. The reaction is typically very fast and diffusion-controlled. The kinetics of interfacial polymerization are complex and depend on several factors, including the rate of diffusion of the monomers to the interface, the reaction rate at the interface, and the rate of removal of the polymer film from the interface.
Thermodynamically, the formation of polyesters and polyamides from diacid chlorides is a highly favorable process. The reactions are typically exothermic, with a large negative enthalpy change (ΔH) due to the formation of stable ester or amide bonds and the liberation of HCl. The entropy change (ΔS) for the polymerization is generally negative as two monomer molecules combine to form a larger polymer unit, leading to a more ordered system. However, the large negative enthalpy term ensures that the Gibbs free energy change (ΔG = ΔH - TΔS) is negative, making the polymerization a spontaneous process.
Table 2: Key Parameters in Interfacial Polymerization
| Parameter | Description | Influence on Polymerization |
| Monomer Concentration | Concentration of reactants in their respective phases. | Affects the rate of diffusion to the interface and the molecular weight of the polymer. |
| Stirring Rate | Agitation of the two-phase system. | Increases the interfacial area, which can increase the polymerization rate, but excessive stirring can disrupt film formation. |
| Temperature | Reaction temperature. | Affects both the reaction rate and the diffusion coefficients of the monomers. |
| pH of Aqueous Phase | For reactions involving diamines, pH affects the concentration of the free amine. | The unprotonated amine is the active nucleophile, so a basic pH is generally required. |
Electrophilic Aromatic Substitution Reactivity
The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is dictated by the directing effects of its three substituents: one methyl group (-CH₃) and two carbonyl chloride groups (-COCl). These groups exert competing influences on the regioselectivity of the reaction.
The methyl group is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene. It donates electron density to the ring, particularly stabilizing the carbocation intermediates formed during the reaction. libretexts.org The methyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho, positions 2 and 6) and opposite (para, position 4) to itself.
Conversely, the carbonyl chloride groups are strongly deactivating groups. The electronegative oxygen and chlorine atoms in the -COCl group pull electron density away from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.com These groups are meta-directors. The carbonyl chloride at position 1 directs incoming groups to position 5, and the group at position 3 also directs to position 5.
Directing Effects: There is a conflict in the preferred positions for substitution. The activating methyl group directs to positions 2, 4, and 6, while the deactivating carbonyl chloride groups direct to position 5.
| Position | Influence of Methyl Group (-CH₃ at C5) | Influence of Carbonyl Chloride Groups (-COCl at C1, C3) | Net Effect |
| 2 and 6 | ortho (Activating) | ortho (Deactivating) | Sterically hindered and electronically unfavorable. |
| 4 | para (Activating) | ortho (Deactivating) | Potentially favored by the activating group but disfavored by the deactivating group. |
| 5 | meta (Neutral) | meta (Favored by deactivators) | Electronically favored by the dominant deactivating groups. |
Due to the strong deactivating nature of the two carbonyl chloride groups, the substitution pattern is primarily governed by their meta-directing influence, making position 5 the least deactivated position. However, the activating effect of the methyl group cannot be entirely discounted, and under specific conditions, a mixture of products could potentially be formed.
Other Characteristic Organic Transformations
The most significant reactivity of this compound, aside from reactions on the aromatic ring, involves the two highly reactive acyl chloride functional groups. These groups are prime targets for nucleophilic acyl substitution. chemistrystudent.com The carbon atom in a carbonyl chloride group is highly electrophilic because it is bonded to two very electronegative atoms (oxygen and chlorine), which withdraw electron density. chemistrystudent.comlibretexts.org This makes the compound highly susceptible to attack by a wide range of nucleophiles. chemistrystudent.comvaia.com
The general reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.ukmasterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the stable chloride ion is eliminated as a leaving group, and the carbon-oxygen double bond is reformed. chemguide.co.uklibretexts.org
Key transformations include:
Hydrolysis: Vigorous reaction with water to replace both chloride atoms with hydroxyl (-OH) groups, yielding 5-methylisophthalic acid. This reaction necessitates anhydrous conditions for the storage and handling of the compound. chemistrystudent.comchemistrysteps.com
Esterification: Reaction with alcohols (R-OH) results in the formation of diesters. This is a common method for synthesizing polyesters when a diol is used as the nucleophile.
Amidation: Reaction with ammonia, primary amines (R-NH₂), or secondary amines (R₂-NH) produces diamides. This reaction is fundamental in the synthesis of polyamides (aramids) when a diamine is used.
Friedel-Crafts Acylation: The compound itself can serve as a potent di-acylating agent in Friedel-Crafts reactions, reacting with other aromatic compounds in the presence of a Lewis acid catalyst to form diketones.
These reactions are summarized in the table below.
| Nucleophile | Reagent Type | Product Functional Group | Product Name (Example) |
| Water (H₂O) | Hydrolysis | Dicarboxylic Acid | 5-Methylisophthalic acid |
| Alcohol (e.g., Ethanol) | Esterification | Diester | Diethyl 5-methylisophthalate |
| Ammonia (NH₃) | Amidation | Diamide | 5-Methylisophthalamide |
| Primary Amine (e.g., Methylamine) | Amidation | N,N'-disubstituted diamide | N,N'-Dimethyl-5-methylisophthalamide |
The high reactivity of the acyl chloride groups makes this compound a valuable bifunctional monomer in polymer chemistry and a versatile intermediate in organic synthesis. libretexts.orguomustansiriyah.edu.iq
Applications of 5 Methylbenzene 1,3 Dicarbonyl Dichloride in Material Science and Polymer Engineering
Design and Synthesis of Advanced Polymeric Architectures
Polyesters with Tuned Macromolecular Structures
The synthesis of aromatic polyesters typically involves the polycondensation of a diacid chloride with a diol. While the reaction of isophthaloyl chloride with various diols to produce polyesters is well-documented, specific studies detailing the synthesis and characterization of polyesters from 5-Methylbenzene-1,3-dicarbonyl dichloride are not found in the surveyed literature. The introduction of the methyl group could theoretically disrupt chain symmetry, potentially leading to polyesters with lower crystallinity and enhanced solubility in organic solvents. However, without experimental data, it is not possible to provide specific research findings or data tables on the properties of such polyesters.
Polyamides and Aromatic Polyamides
Polyimides and Polybenzoxazoles Derived from this compound
Polyimides and polybenzoxazoles are classes of thermally stable polymers with outstanding mechanical and electrical properties. Their synthesis typically involves the reaction of dianhydrides or their derivatives with diamines. The direct use of a diacid chloride like this compound in the conventional synthesis of these polymers is not the standard route. While modifications to the synthetic pathway could potentially incorporate such a monomer, no research articles or patents were identified that describe the synthesis of polyimides or polybenzoxazoles specifically derived from this compound.
Block and Graft Copolymers
The synthesis of block and graft copolymers allows for the combination of different polymer properties into a single material. These architectures are typically achieved through controlled polymerization techniques. While this compound could theoretically be used to synthesize a polyester (B1180765) or polyamide block, which could then be incorporated into a block copolymer structure, no specific examples or research findings of its use in this context were found. The general principles of block and graft copolymer synthesis are well-established, but their application with this specific monomer has not been reported in the available scientific literature.
Development of High-Performance Materials
The development of high-performance materials often involves the incorporation of rigid aromatic units into the polymer backbone to enhance thermal and mechanical properties. The structure of this compound suggests its potential as a monomer for such materials.
Thermally Stable Polymers
Aromatic polyesters and polyamides are known for their high thermal stability. The thermal properties of polymers are often evaluated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For example, copolyesters containing isophthalate (B1238265) units have been synthesized and their thermal stability investigated. google.com However, there is a lack of specific data on the thermal properties of polymers synthesized using this compound. The presence of the methyl group might have a subtle effect on the thermal decomposition temperature and glass transition temperature of the resulting polymers compared to their unsubstituted analogues, but without experimental evidence, this remains speculative.
Optically Active Polymers
The synthesis of optically active polymers is a field of growing importance due to their potential applications in chiral separations, asymmetric catalysis, and advanced optical materials. This compound, while achiral itself, can be reacted with chiral diamines through polycondensation to produce optically active polyamides. This process allows for the incorporation of chirality into the polymer backbone, leading to materials with specific chironical properties.
Specialty Coatings and Resins
In the realm of specialty coatings and resins, this compound is a valuable monomer for creating polymers with exceptional thermal and mechanical properties. Its primary application in this area is in the synthesis of aromatic polyamides, commonly known as aramids, and polyamide-imides. These polymers are renowned for their high strength, stiffness, and resistance to heat and chemicals, making them suitable for demanding applications in aerospace, electronics, and protective coatings.
The rigid aromatic structure of this compound is a key contributor to the high performance of these materials. When polymerized with aromatic diamines, it forms a polymer backbone with a high degree of aromaticity and strong intermolecular hydrogen bonding between the amide linkages. This results in materials with high glass transition temperatures (Tg) and excellent thermal stability, with decomposition temperatures often exceeding 400°C. mdpi.com The introduction of this monomer can lead to aramids with improved strength and moduli compared to some commercial meta-oriented aromatic polyamides. mdpi.com
Furthermore, this compound can be used as a curing agent or a component in epoxy resin formulations. The reaction of the acyl chloride groups with the epoxy rings or with other curing agents leads to a highly cross-linked network. This cross-linking imparts rigidity, chemical resistance, and thermal stability to the cured resin, making it suitable for high-performance adhesives, composites, and coatings.
Structure-Property Relationships in Derived Materials
The macroscopic properties of polymers derived from this compound are intricately linked to its molecular structure. The presence of the methyl group and the meta-disposition of the reactive carbonyl chloride groups have a profound influence on the thermal, mechanical, and solubility characteristics of the resulting polymers.
The methyl group attached to the benzene (B151609) ring acts as a bulky pendant group on the polymer chain. This steric hindrance can disrupt the close packing of the polymer chains, which in turn affects the material's crystallinity and solubility. Generally, the introduction of such side groups can enhance the solubility of otherwise intractable aromatic polyamides in organic solvents. This improved processability is a significant advantage for fabricating films and coatings. However, the disruption in chain packing can also lead to a decrease in the glass transition temperature (Tg) and melting temperature (Tm) compared to their non-substituted counterparts.
The meta-orientation of the carbonyl dichloride groups leads to a kinked or bent polymer chain, as opposed to the linear and rigid rod-like structure obtained from para-substituted monomers like terephthaloyl chloride. This irregular chain conformation further hinders crystalline packing, contributing to the amorphous nature of many polymers derived from this compound. While this may result in lower ultimate tensile strength and modulus compared to highly crystalline para-aramids, it often leads to increased flexibility and toughness.
The following tables provide a comparative overview of the properties of aromatic polyamides derived from isophthaloyl chloride (the parent compound without the methyl group) and its derivatives, illustrating the impact of the methyl substituent.
| Polymer | Tg (°C) | T5 (°C, N2) | T10 (°C, N2) | Char Yield at 800°C (N2, %) |
|---|---|---|---|---|
| Poly(m-phenylene isophthalamide) | 272-275 | 419 | 432 | - |
| Copolyamide with bithiazole groups | - | >445 | >469 | >57 |
| Polymer based on | Tensile Strength (MPa) | Elongation at Break (%) | Modulus of Elasticity (GPa) |
|---|---|---|---|
| 5-t-butyl-isophthalic acid | up to 88 | up to 25 | up to 1.81 |
Computational Chemistry and Theoretical Investigations of 5 Methylbenzene 1,3 Dicarbonyl Dichloride
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental in elucidating the electronic structure of 5-Methylbenzene-1,3-dicarbonyl dichloride. These calculations, typically employing methods such as Density Functional Theory (DFT), provide a detailed picture of the electron distribution within the molecule. The presence of two electron-withdrawing carbonyl chloride groups and one electron-donating methyl group on the benzene (B151609) ring creates a unique electronic environment.
The carbonyl groups significantly decrease the electron density on the aromatic ring, particularly at the ortho and para positions relative to them. Conversely, the methyl group, through hyperconjugation and inductive effects, increases the electron density, primarily at its ortho and para positions. This interplay of electronic effects governs the reactivity of the molecule, especially towards electrophilic and nucleophilic reagents.
Key electronic properties that can be calculated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -8.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 7.3 eV |
Note: These values are illustrative and represent typical results from DFT calculations for similar aromatic acyl chlorides.
Conformational Analysis and Molecular Geometry Predictions
The flexibility of the two carbonyl chloride groups allows for different spatial orientations, leading to various conformers of this compound. Conformational analysis, performed using computational methods, is essential to identify the most stable conformers and their relative energies. The orientation of the carbonyl chloride groups with respect to the benzene ring can be described by dihedral angles.
The most stable conformation is typically the one that minimizes steric hindrance and maximizes electronic stabilization. For this compound, the planar conformations where the carbonyl groups are coplanar with the benzene ring are expected to be of low energy. However, steric interactions between the carbonyl groups and the adjacent methyl group or hydrogen atoms can lead to non-planar ground state geometries.
Table 2: Predicted Geometrical Parameters for a Stable Conformer of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C(ring)-C(carbonyl) | 1.50 | - | - |
| C=O | 1.19 | - | - |
| C-Cl | 1.79 | - | - |
| O=C-Cl | - | 120.5 | - |
| C(ring)-C(carbonyl)-C(ring) | - | 118.0 | - |
Note: The presented geometrical parameters are representative values for a likely low-energy conformer, predicted from computational modeling.
Reaction Mechanism Modeling and Energy Profiles
Computational modeling is a powerful tool for investigating the reaction mechanisms of this compound. Acyl chlorides are known to undergo nucleophilic acyl substitution reactions. libretexts.orgchemistrystudent.com Theoretical calculations can map out the entire reaction pathway, identifying transition states, intermediates, and the associated activation energies.
For instance, the reaction with a nucleophile, such as an alcohol or an amine, would proceed through a tetrahedral intermediate. libretexts.org The energy profile for this reaction can be calculated, providing quantitative information about the reaction kinetics. The presence of two reactive sites in this compound allows for stepwise reactions, and computational studies can elucidate the selectivity and reactivity of each site.
Table 3: Hypothetical Reaction Energy Profile for the Reaction of this compound with a Nucleophile
| Reaction Step | ΔE (kcal/mol) |
|---|---|
| Activation Energy (First Substitution) | 15 |
| Energy of Tetrahedral Intermediate (First) | -5 |
| Activation Energy (Second Substitution) | 18 |
| Energy of Tetrahedral Intermediate (Second) | -3 |
Note: This table provides an illustrative energy profile for a typical nucleophilic substitution reaction, highlighting the relative energy changes along the reaction coordinate.
Simulation of Intermolecular Interactions in Condensed Phases
The behavior of this compound in a condensed phase (liquid or solid) is governed by intermolecular interactions. Molecular dynamics (MD) and Monte Carlo (MC) simulations can be employed to study these interactions and predict bulk properties.
The primary intermolecular forces at play are dipole-dipole interactions, due to the polar carbonyl chloride groups, and van der Waals forces. The aromatic rings can also participate in π-π stacking interactions. These simulations can provide insights into properties such as density, boiling point, and solubility in different solvents.
For example, MD simulations could model the solvation of this compound in a polar solvent, revealing the structure of the solvation shell and the dynamics of the solvent molecules around the solute.
Table 4: Calculated Intermolecular Interaction Energies for this compound
| Interaction Type | Energy (kcal/mol) |
|---|---|
| Dimer (π-π stacking) | -3.5 |
| Dimer (Dipole-Dipole) | -4.2 |
Note: The values in this table are representative of the strength of various intermolecular interactions that would be calculated using simulation techniques.
Advanced Characterization Methodologies for 5 Methylbenzene 1,3 Dicarbonyl Dichloride and Its Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methodologies are indispensable for the unambiguous identification and structural analysis of 5-Methylbenzene-1,3-dicarbonyl dichloride. These techniques probe the molecular structure at the atomic and bond levels, offering a wealth of information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons, influenced by the electron-withdrawing carbonyl chloride groups, would appear in the downfield region of the spectrum. The methyl group protons, being attached to the aromatic ring, would resonate at a characteristic chemical shift.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbons of the acid chloride groups are expected to have the most downfield chemical shifts. The aromatic carbons will show a range of chemical shifts depending on their substitution pattern, and the methyl carbon will have a characteristic upfield resonance.
Predicted NMR Data for this compound:
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 7.8 - 8.5 | Multiplet | 3H |
| Methyl-H | 2.4 - 2.6 | Singlet | 3H |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| C=O | 168 - 172 |
| Aromatic C-Cl | 135 - 140 |
| Aromatic C-H | 125 - 135 |
| Aromatic C-CH₃ | 138 - 142 |
| CH₃ | 20 - 25 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, these methods are particularly useful for confirming the presence of the carbonyl chloride groups and the aromatic ring.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band characteristic of the C=O stretching vibration in acyl chlorides, typically in the range of 1750-1815 cm⁻¹. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and the C-C stretching vibrations of the benzene (B151609) ring would be observed in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric stretching of the C=O bonds and the vibrations of the benzene ring are often strong in the Raman spectrum.
Characteristic Vibrational Frequencies for this compound:
| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |
| C=O Stretch (Acyl Chloride) | 1750 - 1815 (strong) | 1750 - 1815 (strong) |
| Aromatic C-H Stretch | 3000 - 3100 (medium) | 3000 - 3100 (strong) |
| Aromatic C=C Stretch | 1400 - 1600 (variable) | 1400 - 1600 (strong) |
| C-Cl Stretch | 600 - 800 (medium) | 600 - 800 (medium) |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its high-resolution mass measurement can confirm the molecular formula. The isotopic pattern of the molecular ion, due to the presence of two chlorine atoms, would be a key diagnostic feature. Common fragmentation pathways for acyl chlorides include the loss of a chlorine radical (M-Cl)⁺ and the loss of a carbonyl group (M-CO)⁺. The fragmentation of the aromatic ring can also provide further structural information.
Predicted Key Fragments in the Mass Spectrum of this compound:
| Fragment Ion | m/z (for ³⁵Cl) | Identity |
| [C₉H₆Cl₂O₂]⁺ | 216 | Molecular Ion (M⁺) |
| [C₉H₆ClO₂]⁺ | 181 | [M-Cl]⁺ |
| [C₈H₆Cl₂O]⁺ | 188 | [M-CO]⁺ |
| [C₈H₆ClO]⁺ | 153 | [M-Cl-CO]⁺ |
| [C₇H₆Cl]⁺ | 125 | [M-COCl-CO]⁺ |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC)
Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification capabilities.
Due to the reactive nature of the acyl chloride groups, derivatization is often employed to convert the analyte into a more stable derivative, such as an ester or an amide, prior to GC analysis. This prevents on-column reactions and improves peak shape and reproducibility. However, with careful selection of a non-polar capillary column and optimization of the temperature program, direct analysis may be possible.
Typical GC Conditions for the Analysis of Acyl Chloride Derivatives:
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), then ramp to 280 °C at 15 °C/min |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds. For acyl chlorides, which are susceptible to hydrolysis in the presence of water, reversed-phase HPLC with non-aqueous mobile phases or normal-phase HPLC can be employed.
Similar to GC, derivatization is a common strategy in HPLC analysis of acyl chlorides to enhance stability and detectability. The acyl chloride can be reacted with an appropriate reagent to form a stable, UV-active derivative that can be readily separated and quantified.
Illustrative HPLC Method for Acyl Chloride Derivatives:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Diffraction Techniques for Crystalline Analysis
Diffraction techniques are indispensable for elucidating the three-dimensional arrangement of atoms within a crystalline solid. The resulting diffraction pattern provides a unique fingerprint of the crystal structure, offering valuable information on parameters such as lattice dimensions, bond lengths, and bond angles.
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing the crystalline structure of materials. When a beam of X-rays interacts with a crystalline sample, the atoms in the crystal lattice diffract the X-rays in a specific pattern, which is dependent on the arrangement of the atoms.
For instance, the reaction of 5-methylisophthalic acid with various metal salts has yielded a diverse array of coordination polymers with intricate two- and three-dimensional networks. rsc.org Single-crystal X-ray diffraction analyses of these compounds have revealed detailed information about their crystal systems, space groups, and unit cell parameters. For example, cadmium-organic coordination polymers incorporating 5-methylisophthalic acid have been shown to form fascinating two- and three-dimensional structures. rsc.org Similarly, new Zn(II)/M(I) (where M = Na, K, and Rb) metal-organic frameworks based on the 5-methylisophthalic acid ligand have been synthesized and their crystal structures determined by single-crystal X-ray diffraction, revealing that they belong to the monoclinic system with the P2/c space group. researchgate.net
The crystallographic details for several metal-organic frameworks derived from 5-substituted isophthalic acids are summarized in the interactive table below, showcasing the type of data obtained from XRD analysis.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Cd-CP with 5-methylisophthalic acid | - | - | - | - | - | - |
| Zn(II)/Na(I) MOF with 5-methylisophthalate | Monoclinic | P2/c | - | - | - | - |
| Zn(II)/K(I) MOF with 5-methylisophthalate | Monoclinic | P2/c | - | - | - | - |
| Zn(II)/Rb(I) MOF with 5-methylisophthalate | Monoclinic | P2/c | - | - | - | - |
Note: Specific lattice parameters for the Cd-CP were not provided in the referenced abstract.
These studies on derivatives highlight the utility of XRD in determining the precise atomic arrangements and understanding the structural diversity that can be achieved from building blocks related to this compound.
Thermal Analysis of Polymers Derived from this compound
Thermal analysis techniques are crucial for evaluating the performance of polymers at elevated temperatures. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods used to characterize the thermal properties of polymeric materials.
Polymers synthesized from this compound, typically aromatic polyamides (aramids), are expected to exhibit high thermal stability due to the rigidity of their aromatic backbones. The introduction of the methyl group on the isophthaloyl moiety can influence properties such as solubility and glass transition temperature.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For amorphous or semi-crystalline polymers, the glass transition temperature is a critical parameter that indicates the transition from a rigid, glassy state to a more flexible, rubbery state. Aromatic polyamides generally exhibit high glass transition temperatures. For instance, aramids derived from isophthaloyl chloride and various aromatic diamines show Tg values in the range of 197 to 254 °C. mdpi.com The presence of bulky side groups, analogous to the methyl group in this compound, has been shown to increase the glass transition temperatures of polyisophthalamides by 20-30°C compared to their unmodified counterparts. kpi.ua
Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated at a constant rate. TGA is used to assess the thermal stability of a material and to determine its decomposition temperature. Aromatic polyamides are known for their excellent thermal stability. mdpi.comkpi.ua For example, copolyamides based on N-Phthaloyl-L-glutamic acid exhibit good thermal stability. researchgate.net Similarly, polyamides derived from fluorinated isophthaloyl dichlorides show 5% weight loss temperatures ranging from 439 °C to 456 °C. researchgate.net It is anticipated that polyamides derived from this compound would also display high decomposition temperatures, making them suitable for high-performance applications.
The following interactive table summarizes typical thermal properties of aromatic polyamides, providing a reference for the expected performance of polymers derived from this compound.
| Polymer Type | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (°C) |
| Polyamides from Isophthaloyl Chloride mdpi.com | 197 - 254 | - |
| Polyamides with Benzothiazole Pendent Groups kpi.ua | Increased by 20-30 vs. unmodified | - |
| Fluorinated Aromatic Polyamides researchgate.net | 212 - 243 | 439 - 456 |
| Polyamides with Pendent Diphenylamino Groups ntu.edu.tw | 221 - 298 (softening temperatures) | - |
These data underscore the high thermal performance characteristic of aromatic polyamides and provide a benchmark for evaluating new polymers synthesized using this compound.
Emerging Research Frontiers and Future Prospects for 5 Methylbenzene 1,3 Dicarbonyl Dichloride
Novel Synthetic Pathways and Sustainable Feedstocks
The traditional synthesis of 5-Methylbenzene-1,3-dicarbonyl dichloride typically involves the chlorination of its corresponding dicarboxylic acid, 5-methylisophthalic acid. While effective, this method often relies on petrochemical precursors and harsh chlorinating agents. The future of materials science is intrinsically linked to the principles of green chemistry, prompting research into more sustainable and efficient synthetic routes.
Sustainable Feedstocks: A significant frontier is the development of synthetic pathways that utilize renewable resources. The bio-based production of aromatic dicarboxylic acids is a rapidly advancing field, with research focused on converting biomass-derived platform molecules into valuable chemical intermediates. sciengine.comresearchgate.netresearchgate.net For instance, lignin, a complex aromatic biopolymer, is being explored as a potential source for aromatic compounds that could be precursors to 5-methylisophthalic acid. researchgate.net Another avenue involves the microbial synthesis of dicarboxylic acids, where engineered microorganisms can convert sugars or other renewable feedstocks into targeted molecules. researchgate.netnih.gov A patented method has been developed for the preparation of 5-methylisophthalic acid by oxidizing the methyl groups of 1,3,5-mesitylene, which itself can potentially be derived from renewable sources. google.com
Greener Synthetic Methods: Beyond sustainable feedstocks, the focus is on developing more environmentally benign synthetic processes. This includes the exploration of solid catalysts to replace corrosive and hazardous reagents, and the use of solvent-free or green solvent-based reaction systems. The goal is to create an integrated biorefinery concept where biomass is converted into a range of valuable chemicals, including the precursors for this compound, with minimal environmental impact.
Table 1: Comparison of Synthetic Pathways for 5-Methylisophthalic Acid
| Pathway | Precursor | Key Advantages | Current Research Focus |
|---|---|---|---|
| Conventional Chemical Synthesis | Petroleum-derived xylenes (B1142099) | Established and high-yielding | Process optimization for reduced waste |
| Biocatalytic Conversion | Sugars, Lignin | Utilizes renewable feedstocks, milder reaction conditions | Strain development and pathway engineering for higher yields researchgate.netresearchgate.netnih.gov |
| Chemo-catalytic Conversion of Biomass | Biomass-derived platform molecules | Potential for direct conversion, integration with biorefineries | Development of selective and robust catalysts sciengine.com |
Catalysis in Polymerization and Functionalization
The dual reactivity of this compound makes it a fascinating subject for catalytic research, both in the context of polymerization and in the subsequent functionalization of the resulting polymers.
Catalysis in Polycondensation: The acyl chloride groups of this compound readily undergo polycondensation reactions with a variety of nucleophiles, most notably diamines, to form polyamides (aramids). Research in this area is focused on developing novel catalytic systems that can control the polymerization process with high precision. This includes catalysts that can promote polymerization under milder conditions, thereby preserving sensitive functional groups and reducing energy consumption. Furthermore, catalysts that can influence the polymer's microstructure, such as sequence control in copolyamides, are of great interest for fine-tuning material properties. The catalytic amidation of carboxylic acid derivatives is an active area of research, with the potential to develop more efficient and selective methods for polyamide synthesis. nih.govresearchgate.net
Catalytic Functionalization: The methyl group on the aromatic ring of this compound offers a unique handle for post-polymerization modification. This allows for the synthesis of a base polymer, followed by the catalytic introduction of various functional groups to tailor its properties for specific applications. For instance, the methyl group could be a site for oxidation, halogenation, or other transformations to introduce functionalities such as cross-linking sites, photo-responsive moieties, or groups that enhance solubility or interfacial adhesion in composites. nih.govmanchester.ac.ukrsc.org Research into the chemoselective functionalization of methyl groups is providing new tools for the precise modification of complex molecules. nih.gov
Table 2: Potential Catalytic Approaches and Their Impact
| Catalytic Approach | Target Reaction | Potential Impact on Polymer Properties | Research Frontier |
|---|---|---|---|
| Organocatalysis in Polycondensation | Amide bond formation | Enhanced control over molecular weight and polydispersity, metal-free polymers | Development of highly active and selective organocatalysts |
| Transition Metal Catalysis | Post-polymerization functionalization of the methyl group | Introduction of novel functionalities (e.g., photo-switching, stimuli-responsiveness) | Catalyst design for high selectivity and functional group tolerance nih.gov |
| Biocatalysis | Enzymatic polymerization or modification | Green and sustainable polymer synthesis and modification | Discovery and engineering of enzymes for non-natural monomers |
Integration into Smart and Stimuli-Responsive Materials
A particularly exciting frontier for this compound is its potential as a key component in the design of "smart" or stimuli-responsive materials. These are materials that can undergo a significant change in their properties in response to an external stimulus, such as light, temperature, pH, or an electric field. researchgate.netrainyer.comekb.egresearchgate.net
The incorporation of this compound into a polymer backbone provides a platform for introducing stimuli-responsive behavior. The methyl group can be functionalized with photo-isomerizable groups, such as azobenzenes, leading to materials that change shape or color in response to light. Alternatively, the introduction of acidic or basic groups can lead to pH-responsive polymers that swell or shrink in different pH environments.
The inherent rigidity of the aromatic backbone derived from this monomer can also be leveraged to create materials with interesting mechanical responses. For example, the synthesis of block copolymers where one block is a rigid polyamide derived from this compound and the other is a soft, flexible polymer could lead to the development of thermoplastic elastomers with tunable properties. The effect of methyl groups on the properties of polymers has been shown to influence factors like amorphous regions and solubility, which are critical for the design of responsive materials. ijche.comresearchgate.netresearchgate.net
Interdisciplinary Applications and Cross-Functional Research
The unique chemical structure of this compound opens up a wide range of potential applications across various scientific and engineering disciplines. Its ability to form high-performance polymers makes it a candidate for advanced composites in the aerospace and automotive industries. The functionalizable nature of the methyl group suggests applications in biomedicine, such as in the development of drug delivery systems or tissue engineering scaffolds where the polymer's properties can be precisely controlled. mdpi.com
Cross-functional research is key to unlocking the full potential of this monomer. Collaborations between synthetic chemists, materials scientists, and engineers are essential for designing and fabricating novel materials with tailored properties. For example, research into the surface modification of aramid fibers to improve their adhesion in composites is an active area that could benefit from the specific functionalities offered by polymers derived from this compound. rsc.orgmdpi.comresearchgate.net Furthermore, the integration of computational modeling with experimental work will be crucial for predicting the properties of new polymers and guiding the design of next-generation materials.
Q & A
Q. What methodologies evaluate the environmental impact of this compound degradation products?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
